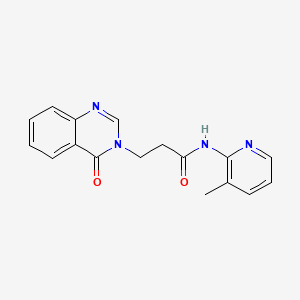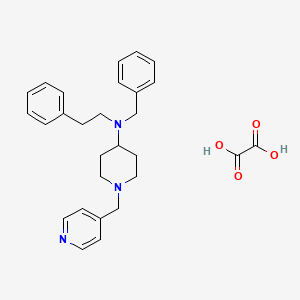
N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a quinazolinone moiety, and a propanamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with 3-methylpyridine, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Synthesis of the quinazolinone moiety: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Coupling reaction: The final step involves coupling the pyridine derivative with the quinazolinone moiety using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, or substituted analogs with modified biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given the structural motifs present.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the synthesis of dyes, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-2-yl)propanamide
- N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-4-yl)propanamide
Uniqueness
The uniqueness of “N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-5-4-9-18-16(12)20-15(22)8-10-21-11-19-14-7-3-2-6-13(14)17(21)23/h2-7,9,11H,8,10H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRQMZSHJVLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethoxy-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B5995839.png)
![2-[4-(3-ethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5995843.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B5995844.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5995846.png)
![2-[(3-methoxyphenyl)amino]-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]butanamide](/img/structure/B5995850.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B5995856.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5995861.png)
![N-(4-ethoxyphenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5995862.png)



![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE](/img/structure/B5995894.png)
![4-BENZYL-1-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B5995896.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5995897.png)
